Acide dihomo-gamma-linolénique
Vue d'ensemble
Description
C'est un acide carboxylique à chaîne de 20 carbones et trois doubles liaisons cis, la première double liaison étant située au sixième carbone à partir de l'extrémité oméga . Ce composé est un produit d'élongation de l'acide gamma-linolénique, qui est un produit de désaturation de l'acide linoléique . L'acide dihomo-gamma-linolénique se trouve à l'état de traces dans les produits animaux et a des effets biologiques significatifs .
Applications De Recherche Scientifique
Dihomo-gamma-linolenic acid has numerous scientific research applications. It is significant in differentiating healthy and inflamed tissues due to its position in metabolic pathways leading to anti-inflammatory derivatives . It is used in the study of inflammatory conditions such as obesity-associated disorders, rheumatoid arthritis, atopic dermatitis, asthma, cancers, and gastrointestinal diseases . Additionally, dihomo-gamma-linolenic acid has been shown to have anti-inflammatory and anti-allergic effects in human intervention studies . It is also used in the quantitation of polyunsaturated omega fatty acids in serum for research purposes .
Mécanisme D'action
Target of Action
Dihomo-gamma-linolenic acid (DGLA) is an n-6 (omega-6) polyunsaturated fatty acid . It primarily targets the cyclooxygenase and lipoxygenase pathways . These pathways are crucial for the synthesis of eicosanoids, a group of signaling molecules that play key roles in various physiological processes, including inflammation and immunity .
Mode of Action
DGLA interacts with its targets by serving as a substrate for the synthesis of prostaglandin E1 (PGE1) and series-1 prostanoids . PGE1 is known to inhibit platelet aggregation and exert a vasodilatory effect . In addition to yielding anti-inflammatory eicosanoids, DGLA competes with arachidonic acid for cyclooxygenase and lipoxygenase, inhibiting the production of arachidonic acid’s eicosanoids .
Biochemical Pathways
DGLA is a byproduct of the 18 carbon gamma-linolenic acid (GLA) and is then converted into PGE1 . This conversion is part of the eicosanoid synthesis pathway, which leads to the production of various bioactive lipid mediators . The eicosanoid metabolites of DGLA include series-1 thromboxanes and prostanoids, and a 15-hydroxyl derivative that blocks the transformation of arachidonic acid to leukotrienes .
Pharmacokinetics
It is known that dgla can be produced in the body by the elongation of gla .
Result of Action
The action of DGLA results in the production of PGE1, which inhibits platelet aggregation and exerts a vasodilatory effect . These effects contribute to the anti-inflammatory properties of DGLA . Moreover, DGLA’s competition with arachidonic acid for cyclooxygenase and lipoxygenase can lead to a decrease in the production of pro-inflammatory eicosanoids .
Action Environment
The action of DGLA can be influenced by various environmental factors. For instance, the balance of arachidonic acid to DGLA is a critical factor affecting inflammatory processes in the body . Additionally, supplementation with GLA and EPA can lower serum arachidonic acid levels by blocking Δ-5-desaturase activity, thereby influencing the action of DGLA .
Analyse Biochimique
Biochemical Properties
DGLA is a precursor in the synthesis of prostaglandin E1 (PGE1) as well as the series-3 prostaglandins . It also serves as a precursor in the synthesis of eicosapentaenoic acid (EPA) . DGLA is metabolized via the cyclooxygenase (COX-1 and COX-2) pathway to 1-series prostaglandins (PGs), particularly PGE1, or converted via the 15-lipoxygenase (LOX) pathway into 15- (S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE) .
Cellular Effects
DGLA interferes in cellular lipid metabolism and eicosanoid (cyclooxygenase and lipoxygenase) biosynthesis . It can be further converted by inflammatory cells to 15- (S)-hydroxy-8,11,13-eicosatrienoic acid and prostaglandin E1 (PGE1) . These compounds possess both anti-inflammatory and anti-proliferative properties . PGE1 could also induce growth inhibition and differentiation of cancer cells .
Molecular Mechanism
DGLA exerts its effects at the molecular level through its conversion into prostaglandin E1 (PGE1) and 15- (S)-hydroxy-8,11,13-eicosatrienoic acid . PGE1 inhibits platelet aggregation and also exerts a vasodilatory effect . In addition to yielding anti-inflammatory eicosanoids, DGLA competes with arachidonic acid (AA) for COX and lipoxygenase, inhibiting the production of AA’s eicosanoids .
Temporal Effects in Laboratory Settings
The effects of DGLA can change over time in laboratory settings. For instance, supplementation of cell cultures in vitro or feeding animals with ω-3 or ω-6 polyunsaturated fatty acids (PUFAs) led to an increase of these PUFAs in cell membrane phospholipids and may influence membrane properties .
Dosage Effects in Animal Models
The effects of DGLA vary with different dosages in animal models. For instance, the DGLA levels in the liver, serum, and brain significantly increased with increasing dosage of DGLA in the diet .
Metabolic Pathways
DGLA is involved in the metabolic pathways of the n-6 series of polyunsaturated fatty acids (PUFA). It is derived in vivo from linolenic acid, an essential fatty acid, and can then be converted to arachidonic acid (AA), another 20-carbon ω-6 PUFA .
Transport and Distribution
DGLA is transported and distributed within cells and tissues. It is incorporated into cell membrane phospholipids and may influence membrane properties .
Subcellular Localization
DGLA is usually present in low proportions in mammalian cells but has recently emerged as a significant molecule differentiating healthy and inflamed tissues . It is usually the major PUFA in cellular membranes of inflammatory cells .
Méthodes De Préparation
L'acide dihomo-gamma-linolénique peut être synthétisé par élongation de l'acide gamma-linolénique par une enzyme efficace qui ne souffre pas d'inhibition alimentaire . Les méthodes de production industrielle comprennent l'utilisation de champignons cultivés ou la conversion endogène d'huiles végétales riches en acide gamma-linolénique . Des techniques simples de préparation d'échantillons telles que la précipitation des protéines et l'extraction liquide-liquide sont également évaluées pour la quantification des acides gras oméga polyinsaturés, y compris l'this compound .
Analyse Des Réactions Chimiques
L'acide dihomo-gamma-linolénique subit diverses réactions chimiques, notamment l'oxydation et la réduction . Les métabolites eicosanoïdes de l'this compound comprennent les thromboxanes et les prostanoides de la série 1 via les voies COX-1 et COX-2 . Un dérivé 15-hydroxyl de l'this compound bloque la transformation de l'acide arachidonique en leucotriènes, produisant des effets anti-inflammatoires . Les réactifs et les conditions courants utilisés dans ces réactions comprennent l'utilisation d'enzymes cyclooxygénases et lipooxygénases . Les principaux produits formés à partir de ces réactions comprennent la prostaglandine E1 et les prostaglandines de la série 3 .
Applications de la recherche scientifique
L'this compound a de nombreuses applications en recherche scientifique. Il est important pour différencier les tissus sains et enflammés en raison de sa position dans les voies métaboliques menant aux dérivés anti-inflammatoires . Il est utilisé dans l'étude des affections inflammatoires telles que les troubles associés à l'obésité, la polyarthrite rhumatoïde, la dermatite atopique, l'asthme, les cancers et les maladies gastro-intestinales . De plus, l'this compound s'est avéré avoir des effets anti-inflammatoires et anti-allergiques dans des études d'intervention humaine . Il est également utilisé dans la quantification des acides gras oméga polyinsaturés dans le sérum à des fins de recherche .
Mécanisme d'action
L'this compound exerce ses effets par la synthèse de la prostaglandine E1 et des prostaglandines de la série 3 . Il sert de précurseur dans la synthèse de l'acide eicosapentaénoïque, qui est un précurseur des prostaglandines de la série 3, des leucotriènes de la série 5 et des thromboxanes de la série 3 . Ces eicosanoïdes ont des propriétés anti-thrombogènes, anti-inflammatoires et anti-athérogènes . La prostaglandine E1 inhibe l'agrégation plaquettaire et a une action vasodilatatrice . Les inhibitions de la biosynthèse des leucotriènes et de la transduction du signal dépendante de la PKC sont des mécanismes probables par lesquels l'this compound exerce des réponses anti-inflammatoires et anti-prolifératives .
Comparaison Avec Des Composés Similaires
L'acide dihomo-gamma-linolénique est similaire à d'autres acides gras oméga-6 tels que l'acide arachidonique et l'acide gamma-linolénique . L'acide arachidonique est un acide gras oméga-6 à 20 carbones avec quatre doubles liaisons, tandis que l'acide gamma-linolénique est un acide gras oméga-6 à 18 carbones avec trois doubles liaisons . L'this compound est unique en sa capacité à produire des eicosanoïdes anti-inflammatoires et à concurrencer l'acide arachidonique pour les enzymes COX et lipooxygénases, inhibant la production des eicosanoïdes de l'acide arachidonique . D'autres composés similaires comprennent l'acide linoléique, l'acide hydroxyeicosatétraénoïque et la prostaglandine .
Propriétés
IUPAC Name |
(8Z,11Z,14Z)-icosa-8,11,14-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBAELRKJCKHQD-QNEBEIHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00912351 | |
Record name | (8Z,11Z,14Z)-8,11,14-Eicosatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00912351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Dihomo-gamma-linolenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002925 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
DHLA (or DGLA) is a precursor in the synthesis of prostaglandin E1 (PGE1) as well as the series-3 prostaglandins. It also serves as a precursor in the synthesis of eicosapentaenoic acid (EPA). EPA is a precursor of the series-3 prostaglandins, the series-5 leukotrienes and the series-3 thromboxanes. These eicosanoids have anti-thrombogenic, anti-inflammatory and anti-atherogenic properties. PGE1 inhibits platelet aggregation and has a vasodilation action. DHLA has also been shown to reduce the production/activity of tumor necrosis factor alpha. | |
Record name | Dihomo-gamma-linolenic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1783-84-2 | |
Record name | Dihomo-γ-linolenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1783-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Homolinolenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001783842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihomo-gamma-linolenic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (8Z,11Z,14Z)-8,11,14-Eicosatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00912351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z,Z,Z)-icosatri-8,11,14-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DALEUTON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC398RK06S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dihomo-gamma-linolenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002925 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.